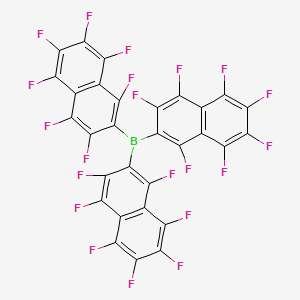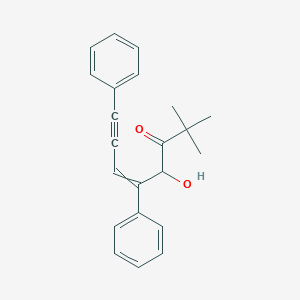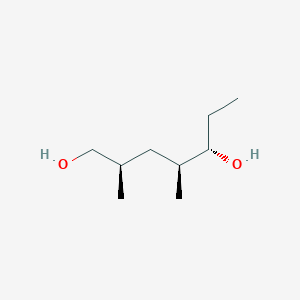
1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- is a chemical compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique stereochemistry, which is indicated by the (2R,4S,5S) configuration. This specific arrangement of atoms gives the compound distinct physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- can be achieved through various synthetic routes. One common method involves the reduction of corresponding diketones or diesters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated precursors. This process is carried out under high pressure and temperature conditions, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2). The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s stereochemistry plays a crucial role in its interactions with enzymes and receptors, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Hexanediol: Similar structure but with one less carbon atom.
2,4-Dimethyl-2,4-pentanediol: Similar functional groups but different carbon chain length.
1,4-Cyclohexanediol: Similar functional groups but different ring structure.
Uniqueness
1,5-Heptanediol, 2,4-dimethyl-, (2R,4S,5S)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable in applications where stereochemistry plays a critical role, such as in the synthesis of chiral drugs and catalysts.
Eigenschaften
CAS-Nummer |
631918-29-1 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
(2R,4S,5S)-2,4-dimethylheptane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-4-9(11)8(3)5-7(2)6-10/h7-11H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 |
InChI-Schlüssel |
QUXKWJULAWUWOG-VGMNWLOBSA-N |
Isomerische SMILES |
CC[C@@H]([C@@H](C)C[C@@H](C)CO)O |
Kanonische SMILES |
CCC(C(C)CC(C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


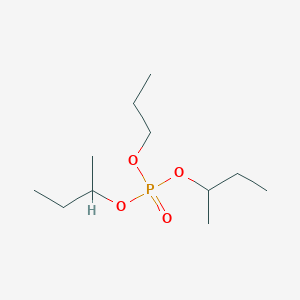
![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)

![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)

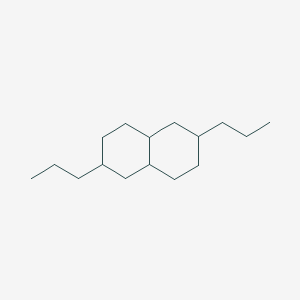
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)

![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)
